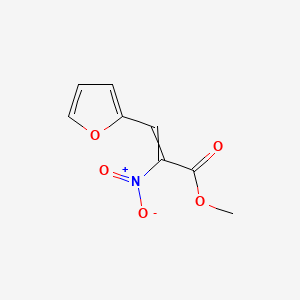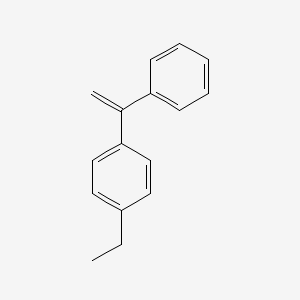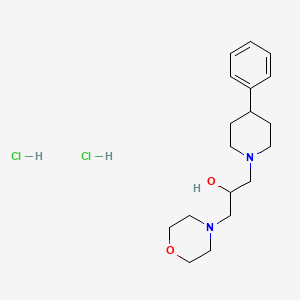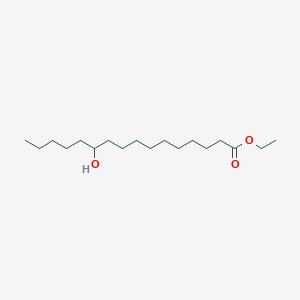
Hexadecanoic acid, 11-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic acid, 11-hydroxy-, ethyl ester is an organic compound with the molecular formula C18H36O3. It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of an ethyl ester group and a hydroxyl group at the 11th carbon position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be synthesized through the esterification of hexadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexadecanoic acid+EthanolAcid catalystHexadecanoic acid, 11-hydroxy-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors and optimized reaction conditions to achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 11-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 11-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 11-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions. For example, it can inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes . The compound’s ability to modulate enzyme activity and interact with cellular membranes contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, 11-hydroxy-, ethyl ester can be compared with other similar compounds, such as:
Hexadecanoic acid, ethyl ester: Lacks the hydroxyl group at the 11th position, resulting in different chemical properties and reactivity.
Hexadecanoic acid, 11-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
The presence of the hydroxyl group at the 11th position in this compound makes it unique and imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
78432-94-7 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
ethyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-5-11-14-17(19)15-12-9-7-6-8-10-13-16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |
InChI-Schlüssel |
SLAOYZSISBHPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCCCCC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


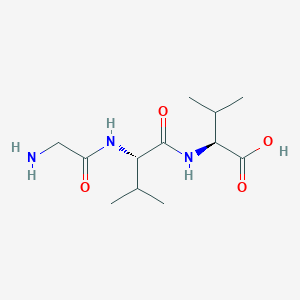

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
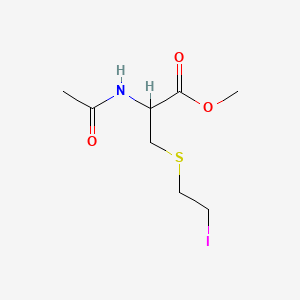
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
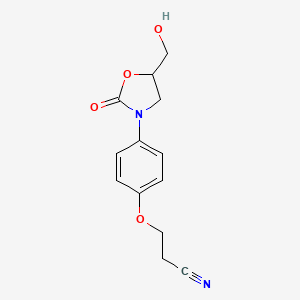
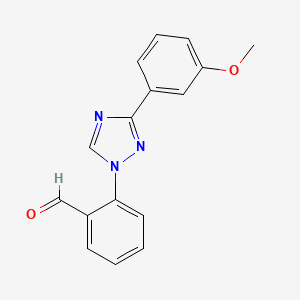
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
